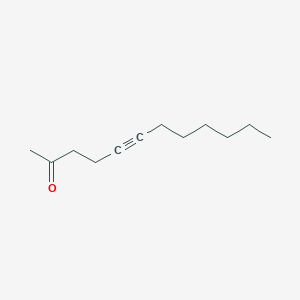
Dodec-5-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-5-yn-2-one is an organic compound with the molecular formula C₁₂H₂₀O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodec-5-yn-2-one can be synthesized through various methods. One common approach involves the reaction of a suitable alkyne precursor with an appropriate reagent to introduce the carbonyl group. For example, the reaction of 1-decyne with acetic anhydride in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodec-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Wissenschaftliche Forschungsanwendungen
Dodec-5-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dodec-5-yn-2-one involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The triple bond can also participate in various chemical reactions, affecting the compound’s reactivity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decyne: A similar alkyne with a different position of the triple bond.
Dodec-5-en-2-one: An alkene analog with a double bond instead of a triple bond.
Dodec-5-yn-4-olide: A lactone derivative with a similar carbon backbone
Uniqueness
Dodec-5-yn-2-one is unique due to its specific combination of a carbonyl group and a triple bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
132716-18-8 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
dodec-5-yn-2-one |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
NLLNPWHYJAZQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
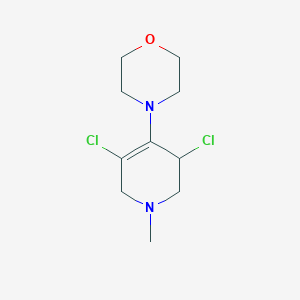
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
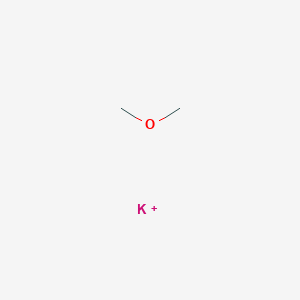
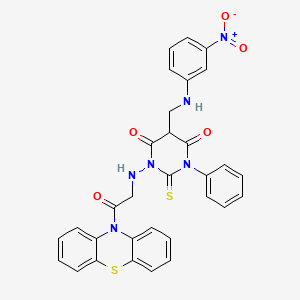

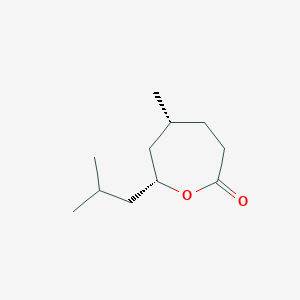
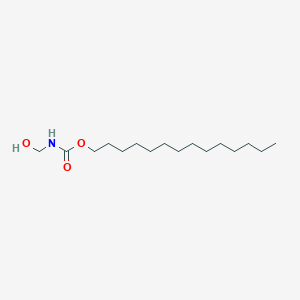
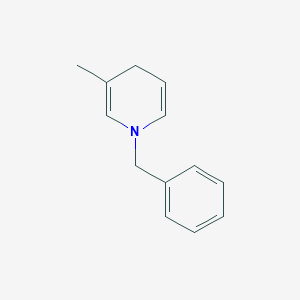
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
